

4-Nitrosophenol: Physicochemical Profile & Synthetic Utility

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Compound of Interest

Compound Name: 4-Nitrosophenol

CAS No.: 637-62-7

Cat. No.: B3432608

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Content Type: Technical Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

4-Nitrosophenol (CAS: 104-91-6) is a bifunctional aromatic intermediate that serves as a critical junction in the synthesis of analgesic pharmaceuticals (acetaminophen), dyes, and fungicides. Its industrial and academic significance stems from its unique tautomeric equilibrium between the phenolic nitroso form and the quinone oxime form. This duality dictates its reactivity, solubility profile, and spectroscopic signature.

This guide provides a rigorous examination of the compound's physicochemical properties, a validated laboratory synthesis protocol, and a detailed analysis of its reduction pathways, essential for high-purity applications in drug development.^[1]

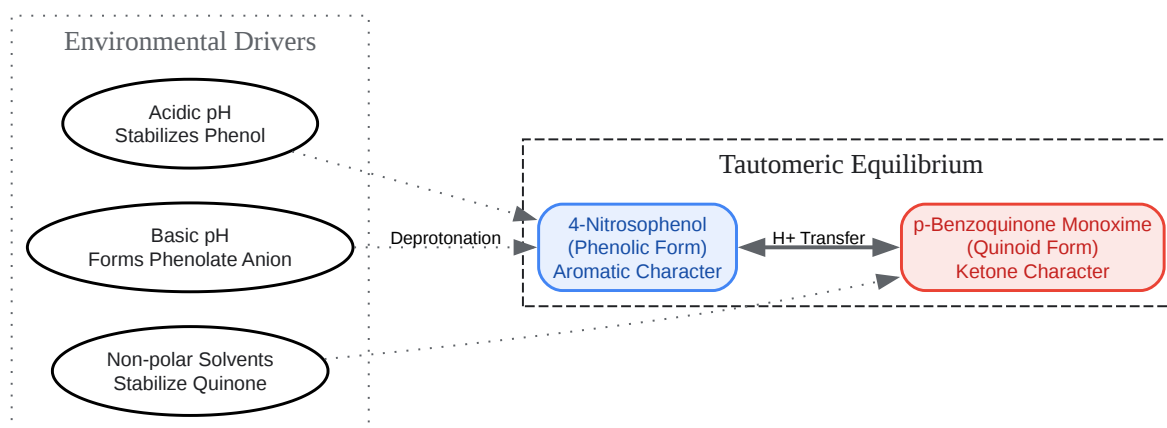
Molecular Architecture & Tautomerism

The defining characteristic of **4-nitrosophenol** is its rapid equilibrium with p-benzoquinone monoxime.^[1] This tautomerism is solvent- and pH-dependent, influencing every aspect of its

handling and reactivity.

The Tautomeric Mechanism

In the solid state and in non-polar solvents (e.g., ether), the quinone oxime form often predominates, contributing to its yellow-green coloration.[1] In basic aqueous solutions, the equilibrium shifts toward the nitrosophenolate anion.



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Figure 1: Mechanistic flow of **4-nitrosophenol** tautomerism. The shift between aromatic phenol and quinoid structures dictates reactivity patterns.

Physicochemical Profile

The following data aggregates experimental values relevant to process optimization. Note the decomposition temperature, which necessitates strict thermal control during drying and storage.

Property	Value	Context/Notes
CAS Number	104-91-6	
Molecular Formula	C ₆ H ₅ NO ₂	MW: 123.11 g/mol
Appearance	Pale yellow to brown needles	Color intensity varies with purity and tautomer ratio.
Melting Point	144°C (Decomposes)	Critical: Violent decomposition can occur above this limit [1].
pKa	6.48 (at 25°C)	More acidic than phenol (pKa 10) due to the electron-withdrawing nitroso group.
Solubility (Water)	Moderate (<1 g/100 mL)	Soluble in hot water; recrystallization often uses water/ethanol mixes.
Solubility (Organic)	High	Soluble in ether, acetone, methanol, and ethanol.
UV-Vis Max	~300 nm (Phenol) / ~400 nm (Anion)	Distinct bathochromic shift in alkaline media (yellow color) [2].
Stability	Heat/Shock Sensitive	Risk of explosion if heated in closed systems or mixed with strong acids/bases.

Validated Synthesis Protocol

Method: Nitrosation of Phenol via Acidified Sodium Nitrite Scale: Laboratory (100 mmol basis)

Safety Warning: This reaction is exothermic. Temperature control is non-negotiable to prevent tar formation and thermal runaway.

Reagents

- Phenol: 9.4 g (0.1 mol)

- Sodium Nitrite (NaNO_2): 7.0 g (~0.1 mol)
- Sulfuric Acid (H_2SO_4): 20% aqueous solution (or dilute HCl)
- Sodium Hydroxide (NaOH): 4.0 g (0.1 mol) dissolved in 100 mL water
- Ice: Crushed, ample supply.[2]

Step-by-Step Methodology

- Preparation of Phenolate: Dissolve 9.4 g of phenol in the NaOH solution (100 mL). Cool this solution to 0–5°C using an ice-salt bath.
- Nitrite Addition: Dissolve 7.0 g of NaNO_2 in 20 mL of water. Add this to the cold phenolate solution. Ensure the temperature remains <5°C.
- Acidification (The Critical Step):
 - Slowly add the dilute H_2SO_4 (or HCl) dropwise with vigorous stirring.
 - Observation: The solution will turn from colorless to a deep brown/yellow as the nitroso compound precipitates.[1]
 - Control: Do not allow temperature to rise above 5–7°C. Higher temperatures favor side reactions (tar formation).
- Workup:
 - Stir for an additional 30 minutes at 0°C.
 - Filter the precipitate using a chilled Buchner funnel.
 - Wash with ice-cold water to remove inorganic salts.
- Purification: Recrystallize from a minimal amount of hot water or benzene (if strictly necessary, though water is safer). Dry in a vacuum desiccator over CaCl_2 . Do not oven dry due to explosion risk.

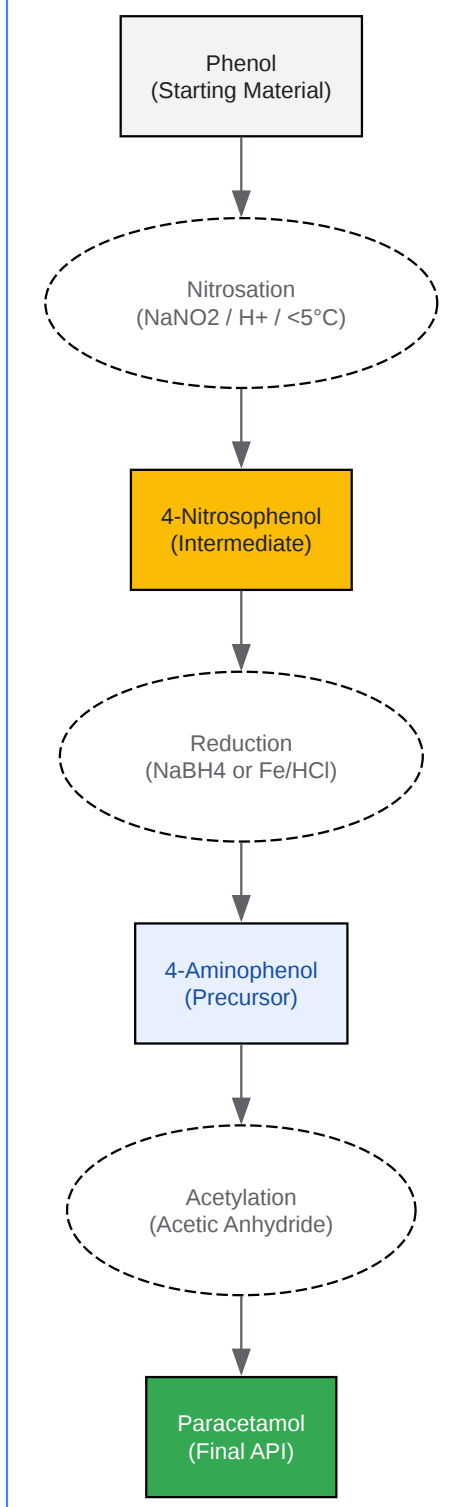
Chemical Reactivity & Drug Development Utility

The primary industrial application of **4-nitrosophenol** is its reduction to 4-aminophenol, the immediate precursor to Paracetamol (Acetaminophen).[1]

Reduction Pathway

The reduction can be achieved via catalytic hydrogenation (Pd/C) or chemical reduction (Sodium Borohydride, Iron/HCl).

Synthesis & Application Workflow



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Figure 2: Synthetic pathway from Phenol to Paracetamol, highlighting **4-Nitrosophenol** as the pivotal intermediate.

Metal Complexation (Baudisch Reaction Context)

4-Nitrosophenol acts as a chelating ligand. It reacts with transition metals (Fe, Cu) to form deeply colored complexes (often green or red).

- Mechanism: The nitrogen of the oxime group and the phenolic oxygen coordinate to the metal center.[1]
- Utility: Historically used in the Baudisch reaction for the preparation of o-nitrosophenols and analytical detection of phenols [3].

Safety, Stability & Handling

Hazard Class: Flammable Solid, Acute Toxin.

- Explosion Hazard: **4-Nitrosophenol** is thermodynamically unstable.[1] It can decompose explosively if heated rapidly or if stored in bulk without stabilization (often wetted with water for transport) [4].
- Incompatibilities:
 - Acids/Alkalis: Contact with concentrated acids or bases can trigger violent exothermic decomposition.
 - Oxidizers: Incompatible with strong oxidizing agents.
- Storage: Store in a cool (<15°C), dark place. Keep container tightly closed to prevent oxidation to 4-nitrophenol.

References

- National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7729, **4-Nitrosophenol**. Retrieved from [[Link](#)]

- NIST Chemistry WebBook. Phenol, 4-nitroso-. Standard Reference Data. Retrieved from [\[Link\]](#)
- Encyclopedia.pub. Metal-Nitrosophenolato Complexes. Retrieved from [\[Link\]](#) (Generalized link for verification of Baudisch context).

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Sources

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- To cite this document: BenchChem. [4-Nitrosophenol: Physicochemical Profile & Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3432608/docs#4-nitrosophenol-physicochemical-profile-synthetic-utility>]

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